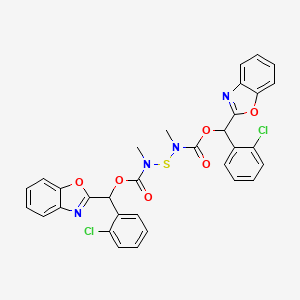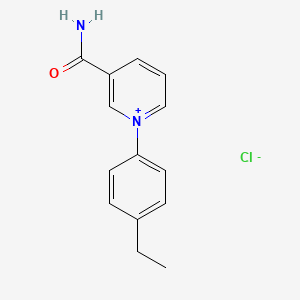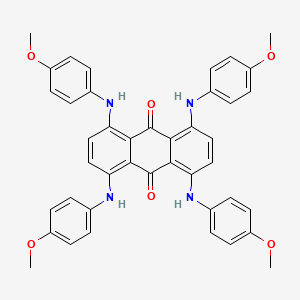
3,7,11,15-Tetramethylhexadeca-2,4,6,8,10,12,14-heptaenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7,11,15-Tetramethylhexadeca-2,4,6,8,10,12,14-heptaenoic acid is a polyunsaturated fatty acid with a unique structure characterized by multiple conjugated double bonds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,11,15-Tetramethylhexadeca-2,4,6,8,10,12,14-heptaenoic acid typically involves the use of specific reagents and catalysts to achieve the desired polyunsaturated structure. One common method involves the condensation of (Z)-3,7-Dimethylocta-2,6-dienyltriphenylphosphonium bromide with formaldehyde and citral . The reaction conditions must be carefully controlled to ensure the retention of the configuration about the double bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3,7,11,15-Tetramethylhexadeca-2,4,6,8,10,12,14-heptaenoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the double bonds to single bonds, altering the compound’s structure and properties.
Substitution: Substitution reactions can introduce different functional groups into the molecule, modifying its reactivity and applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Hydrogen gas with a palladium catalyst is often used for reduction reactions.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce epoxides and hydroxylated derivatives, while reduction can yield saturated fatty acids.
Wissenschaftliche Forschungsanwendungen
3,7,11,15-Tetramethylhexadeca-2,4,6,8,10,12,14-heptaenoic acid has several scientific research applications:
Chemistry: Used as a model compound for studying polyunsaturated fatty acids and their reactivity.
Biology: Investigated for its role in cellular processes and potential as a bioactive lipid.
Medicine: Explored for its therapeutic potential in treating various diseases, including inflammation and metabolic disorders.
Industry: Utilized in the production of specialized materials and as a precursor for synthesizing other complex molecules.
Wirkmechanismus
The mechanism of action of 3,7,11,15-Tetramethylhexadeca-2,4,6,8,10,12,14-heptaenoic acid involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes involved in lipid metabolism and signaling pathways related to inflammation and cell proliferation. Its polyunsaturated structure allows it to integrate into cell membranes, affecting membrane fluidity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2E,6E,10E)-3,7,11,15-Tetramethylhexadeca-2,6,10,14-tetraen-1-yl formate
- 2,6,10,14-Hexadecatetraen-1-ol, 3,7,11,15-tetramethyl-, acetate, (E,E,E)-
- (E,E,E)-3,7,11,15-Tetramethylhexadeca-1,3,6,10,14-pentaene
Uniqueness
3,7,11,15-Tetramethylhexadeca-2,4,6,8,10,12,14-heptaenoic acid is unique due to its specific arrangement of conjugated double bonds, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
102855-12-9 |
|---|---|
Molekularformel |
C20H26O2 |
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
3,7,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenoic acid |
InChI |
InChI=1S/C20H26O2/c1-16(2)9-6-10-17(3)11-7-12-18(4)13-8-14-19(5)15-20(21)22/h6-15H,1-5H3,(H,21,22) |
InChI-Schlüssel |
KLSHBFNCVOKELW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC=CC(=CC=CC(=CC=CC(=CC(=O)O)C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


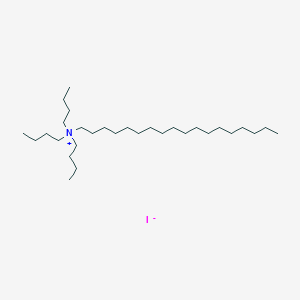

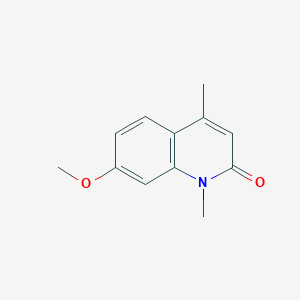
![N-[3,5-Bis(trimethylgermyl)cyclohexyl]-N-phenylaniline](/img/structure/B14326835.png)
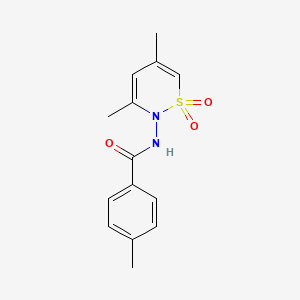
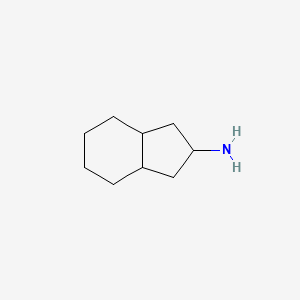
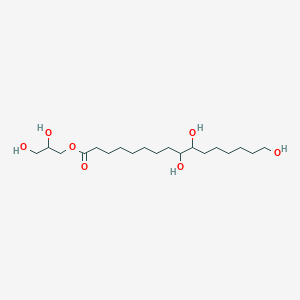
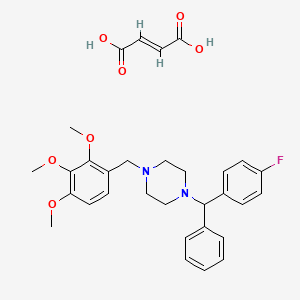
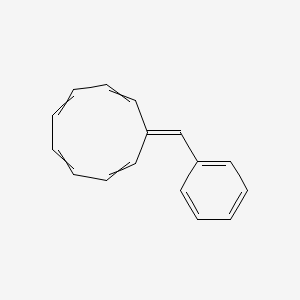
![Propan-2-yl 2-({ethoxy[(3-methylbutyl)amino]phosphoryl}oxy)benzoate](/img/structure/B14326903.png)
